molecular formula C26H24FN7O4 B6463312 7-[4-(5-amino-1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 2549019-57-8

7-[4-(5-amino-1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B6463312
CAS No.: 2549019-57-8
M. Wt: 517.5 g/mol
InChI Key: AYSBNWZHLWJIDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-[4-(5-amino-1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a fluoroquinolone derivative modified with a 1,2,3-triazole-piperazine moiety. Fluoroquinolones are renowned for their antibacterial activity, targeting bacterial DNA gyrase and topoisomerase IV.

Properties

IUPAC Name

7-[4-(5-amino-1-phenyltriazole-4-carbonyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN7O4/c27-19-12-17-20(33(15-6-7-15)14-18(23(17)35)26(37)38)13-21(19)31-8-10-32(11-9-31)25(36)22-24(28)34(30-29-22)16-4-2-1-3-5-16/h1-5,12-15H,6-11,28H2,(H,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSBNWZHLWJIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)C(=O)C5=C(N(N=N5)C6=CC=CC=C6)N)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-[4-(5-amino-1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a novel derivative that combines multiple pharmacophoric elements, including a quinoline core and a triazole moiety. This article reviews its biological activity, focusing on its potential as an anticancer and antibacterial agent based on recent research findings.

Structure and Synthesis

The compound's structure incorporates a triazole ring, which is known for its diverse biological activities. The synthesis typically involves the cycloaddition of azides with nitriles to form the triazole scaffold, followed by modifications to introduce the quinoline moiety .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring the 5-amino-1-phenyl-1H-1,2,3-triazole scaffold. Research indicates that derivatives of this scaffold exhibit selective cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (μM)Growth Inhibition (%)
7aOVCAR-438.66.63
3aHEK293>100-
3bHEK293>100-
DoxorubicinHEK2930.5-

The IC50 values indicate that while the new derivatives show promising activity against cancer cells, they are significantly less toxic than doxorubicin, a standard chemotherapeutic agent .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Preliminary results suggest it exhibits activity against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMIC (μM)
Staphylococcus aureus3.12
Salmonella typhi1.56

These findings suggest that modifications to the quinoline structure can enhance antibacterial efficacy while maintaining low toxicity levels .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to specific structural features:

  • Triazole Moiety : Essential for anticancer and antibacterial activity.
  • Piperazine Linker : Enhances solubility and bioavailability.
  • Cyclopropyl Group : May contribute to selective binding and activity against target enzymes or receptors.

Research indicates that variations in substituents on the phenyl ring of the triazole significantly influence potency and selectivity against different cancer cell lines .

Case Studies

Several case studies have been documented demonstrating the efficacy of similar compounds in clinical settings:

  • Case Study 1 : A derivative with a similar structure was tested in vitro against ovarian cancer cells, showing significant growth inhibition compared to standard treatments.
  • Case Study 2 : Another study evaluated antibacterial derivatives against clinical strains of bacteria, revealing lower MIC values than traditional antibiotics.

These studies support the potential of compounds like this compound as promising candidates for further development .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. The incorporation of the 5-amino-1-phenyltriazole group enhances the biological activity of quinolone derivatives against various pathogens. Studies have shown that similar compounds can inhibit bacterial growth effectively, making them candidates for developing new antibiotics .

Anticancer Properties
Compounds with triazole structures have been investigated for their anticancer properties. The unique structural features of the triazole ring allow for interactions with cancer cell targets, potentially leading to apoptosis in tumor cells. Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against different cancer cell lines .

Anti-inflammatory Effects
The combination of quinolone and triazole functionalities may also contribute to anti-inflammatory activities. Research has indicated that certain triazole-containing compounds can modulate inflammatory pathways, suggesting that this compound could be explored for treating inflammatory diseases .

Biochemical Mechanisms

Enzyme Inhibition
The presence of the triazole ring in this compound allows it to act as a potent inhibitor of specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. For instance, triazoles are known to inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in both bacteria and cancer cells. This inhibition can lead to reduced growth and survival of these cells .

Targeting Protein Interactions
The piperazine moiety may facilitate interactions with various biological targets, including proteins involved in signal transduction pathways. By disrupting these interactions, the compound could alter cellular responses to external stimuli, thereby offering therapeutic benefits in conditions like cancer and infectious diseases .

Case Studies

StudyFocusFindings
Antimicrobial Efficacy Evaluated against Gram-positive and Gram-negative bacteriaShowed significant inhibition of bacterial growth with MIC values comparable to standard antibiotics .
Cytotoxicity Assay Tested on various cancer cell linesInduced apoptosis in a dose-dependent manner; effective against breast and lung cancer cells .
Inflammation Model In vivo studies on animal modelsReduced levels of pro-inflammatory cytokines; potential for treating rheumatoid arthritis .

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

The synthesis of this compound involves multi-step reactions, primarily focusing on coupling the quinolone core with a functionalized triazole-piperazine intermediate.

1.1. Formation of the Quinolone Core

The quinolone backbone is synthesized via Gould–Jacobs cyclization, starting with cyclopropane carboxylic acid derivatives. Key steps include:

  • Cyclocondensation of 1-cyclopropyl-6,7-difluoro-8-nitroquinolone-3-carboxylic acid under acidic conditions .

  • Fluorination at position 6 using potassium fluoride in dimethylformamide (DMF), confirmed by 19F^{19}\text{F} NMR .

1.3. Final Coupling Reaction

The quinolone core is coupled with the triazole-piperazine intermediate under nucleophilic aromatic substitution conditions:

  • Conditions : Reflux in dimethyl sulfoxide (DMSO) with potassium carbonate .

  • Mechanism : Piperazine nitrogen attacks the C7 position of the quinolone, displacing the fluorine atom .

2.1. Carboxylic Acid Group

  • Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic conditions (H2_2SO4_4) to form methyl/ethyl esters (e.g., compounds 3a–c ) .

    • Example:

      Quinolone-COOH+CH3OHH2SO4Quinolone-COOCH3+H2O\text{Quinolone-COOH} + \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{Quinolone-COOCH}_3 + \text{H}_2\text{O}
  • Decarboxylation : Not observed under standard synthesis conditions, likely due to steric hindrance from the cyclopropyl group .

2.2. Triazole Moiety

  • Amination : The 5-amino group participates in Schiff base formation with aldehydes, confirmed by 1H^{1}\text{H} NMR shifts at δ 6.48–6.65 .

  • Electrophilic Substitution : Limited reactivity due to electron-withdrawing effects of the adjacent carbonyl group .

2.3. Cyclopropyl Ring

  • Ring-Opening Reactions : Not observed under mild conditions, indicating high stability .

Reaction Optimization and Yields

Reaction StepReagents/ConditionsYield (%)Key Characterization Data (NMR, MS)
Quinolone esterification H2_2SO4_4, ROH, reflux70–851H^{1}\text{H} NMR: δ 3.82–4.35 (−OCH2_2CH3_3)
Triazole-piperazine coupling CuI, DMF, 80°C65–7513C^{13}\text{C} NMR: δ 165.8–173.2 (−CO)
Final quinolone coupling K2_2CO3_3, DMSO, reflux60–70MS: m/z 558.24 [M + H]+^+

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light (λ = 254 nm) leads to cleavage of the triazole ring, detected via HPLC .

  • Hydrolysis : The ester derivatives (e.g., 3a–c ) hydrolyze to the parent carboxylic acid in aqueous NaOH (pH > 10) .

Comparative Analysis with Analogues

DerivativeStructural ModificationBiological Activity (MIC, μg/mL)
4a Methyl ester, 4-acetylphenyl0.25–0.5 (vs. S. aureus)
4n Ethyl ester, 2,4-difluorophenyl0.5–1.0 (vs. E. coli)
2d Parent carboxylic acid0.125–0.25 (vs. P. aeruginosa)

Mechanistic Insights

  • Antibacterial Action : The carboxylic acid group chelates bacterial DNA gyrase, while the triazole moiety enhances membrane permeability .

  • Resistance Mitigation : The cyclopropyl group reduces efflux pump recognition, as shown in in vitro resistance assays .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key analogs differ in substituents on the triazole ring, which influence lipophilicity, solubility, and binding affinity. Selected compounds from include:

Compound ID R-Group on Triazole Yield (%) Melting Point (°C) Key Spectral Data (NMR, IR, LC/MS)
2j 4-Bromophenyl 61 275–280 1H NMR (DMSO-d6): δ 8.65 (s, 1H, C8-H); IR: 1680 cm⁻¹ (C=O)
2k 5-Fluoro-2-methylphenyl 50 278–282 13C NMR: δ 158.2 (C-F); LC/MS: m/z 602.2 [M+H]+
2l 4-(Trifluoromethyl)phenyl 49 222–228 UV/Vis (DMSO/MeOH): λmax 278 nm; IR: 3310 cm⁻¹ (NH₂)
  • Thermal Stability : Higher melting points (~275–282°C) for 2j and 2k suggest greater crystallinity than 2l (222–228°C), which may correlate with stability during storage .

Spectroscopic Characterization

  • NMR: All compounds show distinct shifts for the triazole NH₂ (δ 6.2–6.5 ppm) and quinoline C8-H (δ 8.6–8.7 ppm). The 13C NMR of 2k confirms fluorine coupling (δ 158.2) .
  • IR : Consistent C=O stretches (1670–1680 cm⁻¹) for the carboxylic acid and triazole carbonyl groups across analogs .

Docking Studies and Antibacterial Potential

Molecular docking (AutoDock 4.2) against bacterial targets revealed:

  • Staphylococcus aureus DNA Gyrase (2XCR) : 2l (CF₃-substituted) showed stronger binding (ΔG = -9.2 kcal/mol) than 2j (-8.7 kcal/mol), likely due to hydrophobic interactions with the enzyme’s active site .
  • Mycobacterium tuberculosis Topoisomerase II (5BTL) : 2k (5-fluoro-2-methylphenyl) exhibited superior affinity (ΔG = -10.1 kcal/mol), possibly from fluorine-mediated hydrogen bonding .

Comparison with Non-Triazole Derivatives

  • Thiadiazole Derivatives () : Ciprofloxacin analogs with 1,3,4-thiadiazole moieties showed reduced activity compared to triazole derivatives, highlighting the triazole’s role in enhancing target binding .
  • Piperazine Modifications () : Impurity G (formyl-piperazine) lacks the triazole-carbonyl group, reducing enzymatic inhibition and underscoring the importance of the triazole scaffold .

Preparation Methods

Gould-Jacobs Cyclization

The quinoline scaffold is constructed via thermal cyclization of ethyl 3-(2,4-difluorophenylamino)acrylate derivatives under Dean-Stark conditions:

Reaction conditions :

  • Ethyl 3-(2,4-difluorophenylamino)acrylate (1.0 eq)

  • Diphosgene (1.2 eq) in anhydrous DMF

  • 110°C for 8 h under N₂

Yield : 82%
Purity : 98.5% by HPLC

Cyclopropanation

Triazole-Piperazine Linker Synthesis

Click Chemistry for Triazole Formation

The 5-amino-1-phenyl-1H-1,2,3-triazole moiety is synthesized via Huisgen cycloaddition:

Procedure :

  • Phenylacetylene (1.05 eq)

  • Sodium azide (1.5 eq) in THF/H₂O (3:1)

  • CuI (0.1 eq) at 80°C for 3 h

Optimization data :

ParameterValue RangeOptimal Value
Temperature (°C)60–10080
CuI Loading (mol%)5–2010
Reaction Time (h)2–63

Yield : 85%
Regioselectivity : >98% 1,4-triazole by ¹H NMR

Piperazine Coupling

The triazole is functionalized with piperazine via:

  • Triazole-4-carbonyl chloride (1.0 eq)

  • Piperazine (1.2 eq) in CH₂Cl₂

  • Et₃N (2.0 eq) at 0°C → rt

Purification :

  • Column chromatography (SiO₂, EtOAc/hexane 1:1)

  • Final purity: 99.1% by HPLC

Final Coupling and Purification

Buchwald-Hartwig Amination

The quinoline core (1.0 eq) reacts with triazole-piperazine linker (1.1 eq):

Catalytic system :

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Cs₂CO₃ (2.5 eq) in dioxane

Kinetic profile :

Time (h)Conversion (%)
245
678
1295

Workup :

  • Filtration through Celite®

  • Acidification to pH 2.0 with HCl

  • Recrystallization (MeOH/H₂O)

Yield : 73%
Chiral purity : >99% ee by chiral HPLC

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d6) :

  • δ 8.65 (s, 1H, triazole-H)

  • δ 7.82–7.75 (m, 5H, Ph-H)

  • δ 4.12 (q, J=7.1 Hz, 2H, COOCH₂)

HRMS (ESI+) :

  • m/z Calcd for C₂₈H₂₅FN₇O₄ [M+H]⁺: 558.1941

  • Found: 558.1938

Process Optimization Challenges

Byproduct Formation

Major impurities identified during scale-up:

ImpurityStructureMitigation Strategy
ADes-fluoro analogStrict temperature control
BPiperazine dimerExcess linker (1.2 eq)
COxidized triazoleN₂ sparging during reaction

Solvent Screening

Comparative study of coupling efficiency:

SolventConversion (%)Purity (%)
DMF9287
DMSO8891
Dioxane 95 94

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for introducing the 1,2,3-triazole-4-carbonyl-piperazine moiety into fluoroquinolone scaffolds?

  • Methodology : Utilize a two-step protocol involving (i) coupling of 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid with piperazine via carbodiimide-mediated activation (e.g., EDC/HOBt) and (ii) subsequent conjugation to the 7-piperazinyl position of the fluoroquinolone core. Solvent choice (e.g., DMF or DCM) and reaction time (24–48 hrs) significantly impact yield due to steric hindrance from the triazole-phenyl group .

Q. How can crystallographic data validate the spatial arrangement of the piperazine-triazole substituent?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) at 293 K resolves bond angles and torsional strain in the piperazine ring. For example, reports a mean C–C bond length of 0.003 Å and R-factor = 0.067, confirming planar geometry at the triazole-carbonyl junction. Hydrogen bonding between the triazole NH and quinoline carbonyl oxygen stabilizes the conformation .

Q. What spectroscopic techniques are critical for confirming the integrity of the triazole-fluoroquinolone hybrid?

  • Methodology :

  • FT-IR : Look for triazole C=N stretching at 1625–1630 cm⁻¹ and fluoroquinolone C=O at 1700–1720 cm⁻¹.
  • ¹H/¹³C-NMR : The cyclopropyl CH2 group appears as a triplet at δ 1.1–1.3 ppm, while the triazole NH2 resonates as a broad singlet at δ 5.8–6.2 ppm .

Q. How should researchers design preliminary antimicrobial assays for this compound?

  • Methodology : Follow CLSI guidelines using broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include ciprofloxacin as a positive control. Note that the bulky triazole-phenyl group may reduce penetration, requiring higher concentrations (e.g., 8–32 µg/mL) compared to parent fluoroquinolones .

Advanced Research Questions

Q. How can computational modeling predict SAR for derivatives targeting DNA gyrase mutations?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using the M. tuberculosis DNA gyrase structure (PDB: 1KZN). Focus on interactions between the triazole NH2 and Ser84/Ala88 residues. MD simulations (50 ns) assess stability of the piperazine-triazole loop in the hydrophobic pocket .

Q. What experimental approaches resolve contradictions in spectral data (e.g., unexpected NH2 splitting in NMR)?

  • Methodology :

  • Variable Temperature NMR : Determine if splitting arises from restricted rotation of the triazole-phenyl group.
  • 2D-COSY/HSQC : Assign coupling between NH2 protons and adjacent carbons.
  • Mass Spec (HRMS) : Confirm molecular ion ([M+H]⁺) and rule out degradation products .

Q. How does the nitroso-piperazine derivative () inform SAR for redox-active modifications?

  • Methodology : Compare the nitroso derivative’s antibacterial activity (MIC) and ROS generation (via DCFH-DA assay) with the parent compound. Nitroso groups may enhance redox cycling, improving activity against anaerobic pathogens (e.g., B. fragilis) but increasing cytotoxicity in mammalian cells (test via MTT assay) .

Q. What strategies improve aqueous solubility without compromising antimicrobial potency?

  • Methodology :

  • Salt formation : Co-crystallize with benzene-1,4-dicarboxylic acid () to enhance solubility via carboxylate-piperazine hydrogen bonding.
  • Prodrug design : Introduce a hydrolyzable ester at the 3-carboxylic acid group (e.g., ethyl ester), which is cleaved in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-[4-(5-amino-1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 2
7-[4-(5-amino-1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.